



Application Notes and Protocols: Arrested Precipitation of Nickel Sulfide Nanocrystals

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Compound of Interest		
Compound Name:	Nickel sulfite	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel sulfide (NiS) nanocrystals are a class of transition metal sulfides that have garnered significant attention due to their unique size- and phase-dependent optical, electronic, and magnetic properties.[1][2][3] These properties make them promising candidates for a wide range of applications, including catalysis, rechargeable lithium-ion batteries, and, increasingly, in the biomedical field for photothermal therapy and drug delivery.[2][4][5][6]

Arrested precipitation is a colloidal synthesis technique that allows for precise control over the nucleation and growth of nanocrystals, enabling the production of nanoparticles with well-defined sizes, shapes, and crystal structures.[7][8] This method typically involves the rapid injection of precursors into a hot solvent containing coordinating ligands. The ligands adsorb to the surface of the growing nanocrystals, preventing aggregation and controlling the final morphology. This document provides detailed protocols for the synthesis of various nickel sulfide phases via arrested precipitation and related solution-phase methods, summarizes key experimental parameters, and outlines applications relevant to drug development.

Experimental Protocols

This protocol describes a common method for synthesizing cubic Ni₃S₄ (polydymite) nanocrystals using oleylamine as both a solvent and a capping agent.[7]



Materials:

- Nickel(II) chloride (NiCl₂)
- Elemental sulfur (S)
- Oleylamine (OLA)
- Trioctylphosphine (TOP) (optional, can influence particle shape)[7]
- Methanol (for purification)
- Toluene or Chloroform (for redispersion)
- Three-neck flask, heating mantle, condenser, thermocouple, Schlenk line

Procedure:

- Precursor Preparation:
 - In a three-neck flask, dissolve 0.13 g (1 mmol) of NiCl2 in 7 mL of oleylamine.
 - In a separate flask, dissolve 0.064 g (2 mmol) of elemental sulfur in 2 mL of oleylamine at room temperature.[7]
- Inert Atmosphere: Purge both flasks with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to remove oxygen.
- Heating and Injection:
 - Heat the nickel-oleylamine mixture to 110 °C under inert gas flow.
 - Separately, heat the sulfur-oleylamine mixture to 110 °C.
 - Rapidly inject the hot sulfur solution into the nickel solution.
- Nanocrystal Growth:



- Raise the temperature of the combined reaction mixture to 220 °C and maintain it for 1 hour.[7] Reactions at temperatures below 180 °C result in very low yields, while temperatures above 220 °C can produce insoluble bulk material.[7]
- Quenching and Purification:
 - After 1 hour, quench the reaction by removing the heating mantle and allowing the solution to cool, or by injecting the hot solution into a vial.
 - Add excess methanol to the colloidal solution to precipitate the nanocrystals.
 - Centrifuge the mixture to pellet the nanocrystals and discard the supernatant.
 - Wash the nanocrystals by redispersing them in toluene or chloroform and precipitating again with methanol. Repeat this step 2-3 times to remove excess ligands and unreacted precursors.
- Storage: Dry the purified nanocrystals under vacuum and store them as a powder or dispersed in a nonpolar solvent.

This protocol demonstrates how to achieve different nickel sulfide phases by tuning the reactivity of the sulfur precursor and using a secondary reactivity-directing agent (1-dodecanethiol).[8] More reactive precursors generally yield sulfur-rich phases, while less reactive ones produce sulfur-poor phases.[8]

Materials:

- Nickel(II) iodide (Nil₂)
- N,N'-diphenyl thiourea (more reactive sulfur precursor)
- N,N'-dibutyl thiourea (less reactive sulfur precursor)
- 1-dodecanethiol (DDT)
- Oleylamine (OLA)
- Methanol, Toluene/Chloroform



Procedure for Sulfur-Rich Phases (e.g., α-NiS):

- In a three-neck flask, combine Nil2 and oleylamine. Purge with inert gas.
- Heat the mixture to the desired reaction temperature (e.g., 180-240 °C).
- Rapidly inject a solution of N,N'-diphenyl thiourea in oleylamine. The S:Ni precursor ratio can be adjusted (e.g., 6.0) to target specific phases.[8]
- Allow the reaction to proceed for a set time (e.g., 4 hours) to form the nanocrystals.
- Follow the quenching and purification steps outlined in Protocol 1.

Procedure for Sulfur-Poor Phases (e.g., Ni₉S₈ or Ni₃S₂):

- Follow steps 1 and 2 from the sulfur-rich procedure.
- Use the less reactive N,N'-dibutyl thiourea as the primary sulfur precursor.
- For the most sulfur-deficient phase (Ni₃S₂), inject 1-dodecanethiol 5 minutes after the injection of the primary sulfur precursor.[8]
- Allow the reaction to proceed for the desired time.
- Follow the quenching and purification steps outlined in Protocol 1.

Data Presentation: Synthesis Parameters

The tables below summarize quantitative data from various synthesis methods, illustrating the relationship between experimental conditions and the resulting nanocrystal characteristics.

Table 1: Hot-Injection Synthesis Parameters for Ni₃S₄



Ni Precur sor	S Precur sor	Ligand s/Solv ent	Ni:S Ratio	Tempe rature (°C)	Time (h)	Resulti ng Phase	Avg. Size / Morph ology	Refere nce
NiCl ₂	Eleme ntal Sulfur	Oleyla mine (OLA)	1:2	220	1	Cubic Ni₃S₄	Irregul ar Prisms	[7]
NiCl ₂	Elemen tal Sulfur	OLA, TOP	1:1	220	1	Cubic Ni₃S₄ + Ni	-	[7]
NiCl ₂	Elemen tal Sulfur	OLA, TOP	1:2	220	1	Cubic Ni₃S₄	-	[7]

| NiCl2 | Elemental Sulfur | OLA, TOP | 1:4 | 220 | 1 | Cubic Ni $_3$ S4 | - |[7] |

Table 2: Phase-Controlled Synthesis Using Thiourea Precursors



Ni Precur sor	S Precur sor	Additiv e	S:Ni Ratio	Tempe rature (°C)	Time (h)	Resulti ng Phase	Avg. Size / Morph ology	Refere nce
Nil ₂	N,N'- diphen yl thioure a	None	1.5	180	4	Cubic Ni₃S₄	12.4 ± 2.4 nm (diago nal)	[8]
Nil2	N,N'- dipheny I thiourea	None	6.0	240	4	Hexago nal α- NiS	8.9 nm (diamet er)	[8]
Nil2	N,N'- dibutyl thiourea	1- dodeca nethiol	-	-	-	Orthorh ombic Ni ₉ S ₈	-	[8]

| Nil₂ | N,N'-dibutyl thiourea | 1-dodecanethiol | - | - | - | Rhombohedral Ni₃S₂ | - |[8] |

Characterization Protocols

Standard characterization is crucial for confirming the synthesis of desired nanocrystals.

- Transmission Electron Microscopy (TEM): Used to determine the size, shape, and morphology of the nanocrystals. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.[7][9]
- X-ray Diffraction (XRD): The primary technique for identifying the crystal phase (e.g., cubic Ni₃S₄, hexagonal NiS) and determining the average crystallite size using the Scherrer equation.[1][7][10][11]
- UV-Vis Spectroscopy: Provides information on the optical properties of the nanocrystals, including their bandgap energy.[2][10]



 Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of capping ligands (like oleylamine) on the nanocrystal surface by identifying their characteristic vibrational modes.[6][9]

Visualizations: Workflows and Logic Diagrams

Caption: Workflow for the hot-injection synthesis of Ni₃S₄ nanocrystals.

Caption: Logical diagram of phase control in NiS nanocrystal synthesis.

Application in Drug Development: Photothermal Therapy

Hollow mesoporous nickel sulfide (hm-NiS) nanoparticles have been developed as agents for the combinatorial photothermal-chemotherapy of cancer.[4] Their strong optical absorption in the near-infrared (NIR) region makes them excellent photothermal agents, converting light energy into heat to ablate tumor cells.

Protocol for Functionalization of hm-NiS for Drug Delivery:

- Synthesis of Core Nanoparticles: Synthesize hm-NiS nanoparticles using a modified solvothermal reaction technique.[4]
- Polydopamine (PDA) Coating: Seed dopamine onto the surface of the hm-NiS nanoparticles
 and allow it to polymerize in situ to form a PDA shell (hm-NiS@PDA). This shell enhances
 stability and provides a platform for further functionalization.
- PEGylation: Functionalize the PDA surface with thiol-polyethylene glycol (SH-PEG) to improve biocompatibility and circulation time in vivo.
- Drug Loading: Encapsulate a chemotherapeutic drug, such as doxorubicin (DOX), into the mesoporous structure and onto the PDA shell. The final product is designated hm-NiS@PDA/PEG/DOX.[4]
- Mechanism of Action:



- Photothermal Therapy (PTT): Upon irradiation with an NIR laser, the hm-NiS core and PDA shell generate localized hyperthermia, killing cancer cells.
- Chemotherapy: The loaded DOX is released in a stimulus-responsive manner. The acidic tumor microenvironment can trigger release, and the laser-induced heat can further accelerate drug delivery, achieving a synergistic anti-tumor effect.[4]

Caption: Workflow for NiS nanoparticle functionalization for cancer therapy.

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